

Definitive Guide: Structural Confirmation of Small Molecules via 2D NMR

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Compound of Interest

Compound Name: *2-Amino-3-ethylbenzoic acid hydrochloride*
CAS No.: *1803586-54-0*
Cat. No.: *B1447007*

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Executive Summary

In modern drug discovery and organic synthesis, Mass Spectrometry (MS) provides the molecular formula, but it fails to distinguish between regioisomers or diastereomers. The "gold standard" for unambiguous structural confirmation is 2D Nuclear Magnetic Resonance (NMR). [1]

This guide compares the performance of specific 2D NMR techniques against standard alternatives, providing a decision-making framework for researchers. It moves beyond basic definitions to explain why specific experiments are chosen based on molecular weight, sensitivity, and structural ambiguity.

Part 1: Comparative Analysis of 2D NMR Techniques

The following sections compare the primary 2D experiments used to resolve structural questions that 1D NMR (Proton/Carbon) cannot answer.

Establishing Proton-Carbon Connectivity (HSQC vs. HMQC)

The Challenge: Assigning which protons belong to which carbons, particularly in crowded aliphatic regions. [2]

Feature	HSQC (Heteronuclear Single Quantum Coherence)	HMQC (Heteronuclear Multiple Quantum Coherence)	Senior Scientist Verdict
Resolution (F1)	High. Signals appear as singlets in the indirect dimension.	Lower. Signals often appear as multiplets due to homonuclear coupling evolution.	HSQC is the modern standard.
Pulse Robustness	Lower. Uses more pulses; sensitive to pulse imperfections/miscalibration.	Higher. Fewer pulses; more forgiving of poor probe tuning.	Use HMQC only if the probe is old or poorly calibrated.
Sensitivity	High (Inverse detection).	High (Inverse detection).	Comparable for most applications.
Primary Use	Precise assignment of directly bonded H-C pairs. ^[1]	Quick checks on older hardware.	HSQC

Building the Molecular Skeleton (HMBC vs. 1,1-ADEQUATE)

The Challenge: Connecting two distinct spin systems separated by a "silent" atom (quaternary carbon, oxygen, nitrogen).

Feature	HMBC (Heteronuclear Multiple Bond Correlation)	1,1-ADEQUATE	Senior Scientist Verdict
Connectivity	Long-range (2-3 bonds). Connects protons to distant carbons.[1][2]	Direct C-C connectivity (requires ¹³ C abundance).[1]	HMBC is the workhorse.
Sensitivity	High. Relies on abundant ¹ H magnetization.	Very Low. Relies on 0.01% natural abundance ¹³ C- ¹³ C pairs.	ADEQUATE is only for concentrated samples (>50mg).
Ambiguity	Can be ambiguous (cannot easily distinguish 2-bond vs 3-bond).	Unambiguous C-C connectivity.	Use HMBC first.[1] Use ADEQUATE only if HMBC fails.

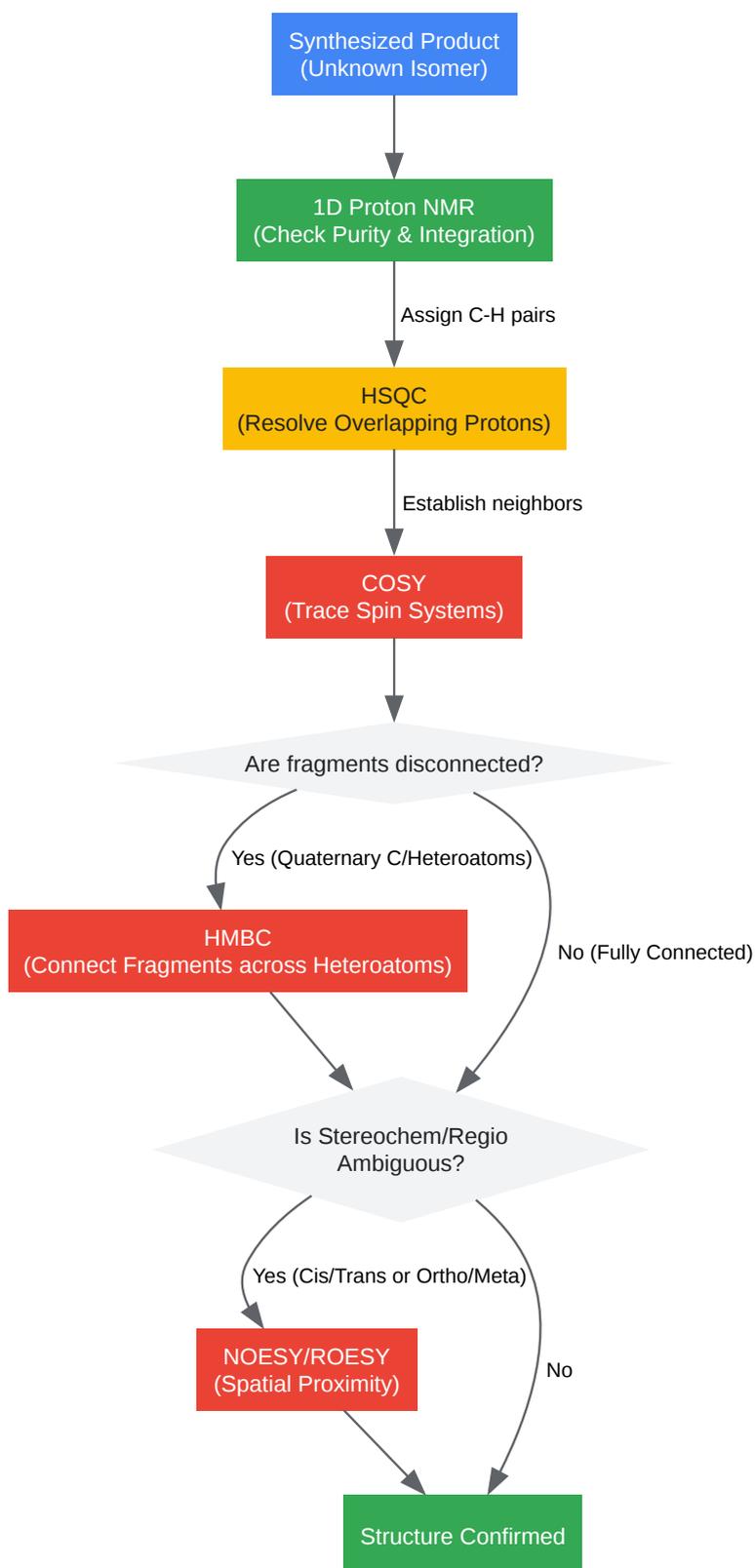
Solving Stereochemistry (NOESY vs. ROESY)

The Challenge: Determining relative stereochemistry (cis/trans, R/S relative) via through-space interactions.

Feature	NOESY (Nuclear Overhauser Effect Spectroscopy)	ROESY (Rotating-frame Overhauser Effect Spectroscopy)	Senior Scientist Verdict
Signal Phase	Positive (small molecules) or Negative (large molecules).[3]	Always Positive (regardless of size).	ROESY is safer for mid-sized molecules.
The "Null" Zone	Critical Failure: Molecules MW 700–1200 Da may show zero signal.[3]	No null zone. Works for all MWs.	If MW is ~1000 Da, use ROESY.
Artifacts	Minimal.	Can show "COSY" artifacts (anti-phase) that mimic correlations.	NOESY is cleaner for very small molecules (<600 MW).

Part 2: Strategic Experimental Workflow

Do not run every experiment blindly. This workflow prioritizes efficiency and information density.



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Figure 1: Decision tree for structural elucidation. Red nodes indicate core 2D structural experiments.

Part 3: Technical Protocols (Self-Validating Systems)

To ensure data integrity, the acquisition parameters must match the physics of the molecule. A "standard" setup often fails for small molecules if relaxation delays are too short.

Protocol A: The "Structure Confirmation" Suite

Target: Small Organic Molecules (MW < 600 Da) Concentration: 5–20 mg in 600 μ L solvent (e.g., DMSO-d₆ or CDCl₃).

1. ¹H-¹³C HSQC (Phase-Sensitive)

- Why: Provides better resolution than HMQC.
- Pulse Sequence: hsqcedetgpsisp2.3 (Bruker standard) or equivalent.
- Parameters:
 - TD (F2): 2048 | TD (F1): 256 (High resolution in F1 is vital).
 - NS (Scans): 4 or 8 (Sufficient for >5mg).
 - D1 (Relaxation): 1.5 s.
 - CNST2 (Coupling): 145 Hz (Standard aliphatic/aromatic J-coupling).

2. ¹H-¹³C HMBC (Long Range)

- Why: Connects fragments.
- Pulse Sequence: hmbcgplpndqf (Magnitude mode).
- Parameters:
 - CNST13 (Long range J): 8 Hz (Standard).

- Optimization: If you miss correlations to methyls, repeat with CNST13 = 5 Hz.
- NS: 8–16 (Lower sensitivity than HSQC).
- D1: 1.5 s.

3. 2D NOESY (Stereochemistry)

- Why: Spatial confirmation ($< 5 \text{ \AA}$).
- Pulse Sequence: noesygp ppp.
- Parameters:
 - D8 (Mixing Time): 0.8 s (Crucial: Small molecules tumble fast and need long mixing times to build up NOE).
 - D1: 2.0 s (Must allow full relaxation to prevent integration errors).
 - Validation: If diagonal peaks are positive and cross-peaks are absent, the molecule might be in the "null" window. Switch to ROESY.

Part 4: Case Study – Distinguishing Regioisomers

Scenario: You have synthesized a product via N-alkylation of a pyrazole ring. Ambiguity: Did the alkyl group attach to Nitrogen 1 or Nitrogen 2? Mass Spec is identical.

Experimental Solution:

- 1D NMR: Shows the presence of the alkyl group and the aromatic ring but cannot prove position.
- NOESY/ROESY Application:
 - Isomer N1: The alkyl protons will show a through-space NOE correlation to the proton on C5 of the pyrazole.
 - Isomer N2: The alkyl protons will show a through-space NOE correlation to the proton on C3 of the pyrazole.

- HMBC Application:
 - Look for a 3-bond correlation from the alkyl N-methylene protons to the specific pyrazole ring carbons.

Data Interpretation Table:

Observation	Conclusion
NOESY Cross-peak: Alkyl-CH ₂ ↔ Pyrazole H-5	N1-Alkylation Confirmed
NOESY Cross-peak: Alkyl-CH ₂ ↔ Pyrazole H-3	N2-Alkylation Confirmed
HMBC Correlation: Alkyl-CH ₂ ↔ C5 (quaternary)	N1-Alkylation Confirmed

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Sources

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